An In-depth Technical Guide to 7-bromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 7-bromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery
Abstract
7-bromo-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of the 4-azaindole scaffold, represents a pivotal building block in contemporary medicinal chemistry. Its unique electronic architecture, combining an electron-rich pyrrole moiety with an electron-deficient pyridine ring, makes it a privileged structure for targeting a multitude of biological systems. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling extensive structural diversification through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of the core chemical and physical properties, plausible synthetic routes, characteristic reactivity, and significant applications of 7-bromo-1H-pyrrolo[3,2-b]pyridine, with a focus on its role in the development of next-generation therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.
Molecular Structure and Core Properties
7-bromo-1H-pyrrolo[3,2-b]pyridine belongs to the azaindole family, specifically a derivative of 1H-pyrrolo[3,2-b]pyridine, which is also known as 4-azaindole. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring creates a bicyclic aromatic system that is a bioisostere of indole and purine.[1] This bioisosteric relationship is fundamental to its utility, allowing it to mimic the endogenous ligands of many enzymes and receptors.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H group of the pyrrole ring serves as a hydrogen bond donor, a crucial feature for binding to biological targets like the hinge region of kinases.[1]
The introduction of a bromine atom at the C7 position significantly influences the molecule's reactivity. It provides a strategic site for carbon-carbon and carbon-heteroatom bond formation, which is the cornerstone of its application as a synthetic intermediate.
Caption: Molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine.
Physicochemical Properties
While extensive experimental data for 7-bromo-1H-pyrrolo[3,2-b]pyridine is not widely available in peer-reviewed literature, the properties can be reliably predicted and are often found in supplier catalogs. The properties of the parent scaffold, 4-azaindole, are well-documented and provide a useful baseline.
| Property | Value | Source(s) |
| Systematic Name | 7-bromo-1H-pyrrolo[3,2-b]pyridine | - |
| Synonyms | 7-Bromo-4-azaindole | - |
| CAS Number | 1190318-63-8 | [2] |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | Off-white to light brown solid (Expected) | - |
| Melting Point | Not available (Parent compound 1H-pyrrolo[3,2-b]pyridine: 126-128 °C) | [1] |
| Boiling Point | Not available (Predicted for parent: 273.8 ± 13.0 °C) | [1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |
Spectroscopic Data (Predicted)
Experimental spectra for this specific isomer are not readily found in public databases. However, based on the principles of NMR spectroscopy and analysis of its isomers, a predicted spectrum can be constructed. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom will significantly influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.5-12.5 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring.
-
δ ~8.0-8.2 ppm (d, 1H): This doublet is assigned to the H5 proton, which is deshielded by the adjacent pyridine nitrogen.
-
δ ~7.5-7.7 ppm (d, 1H): This doublet corresponds to the H6 proton.
-
δ ~7.3-7.5 ppm (d, 1H): This signal is attributed to the H2 proton on the pyrrole ring.
-
δ ~6.5-6.7 ppm (d, 1H): This signal corresponds to the H3 proton on the pyrrole ring.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~145-150 ppm: C7a
-
δ ~140-145 ppm: C5
-
δ ~125-130 ppm: C2
-
δ ~120-125 ppm: C6
-
δ ~115-120 ppm: C3a
-
δ ~100-110 ppm: C7 (carbon bearing the bromine)
-
δ ~98-102 ppm: C3
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks:
-
3100-3400 cm⁻¹ (broad): N-H stretching of the pyrrole ring.
-
~3100 cm⁻¹ (sharp): Aromatic C-H stretching.
-
1400-1650 cm⁻¹: Multiple bands corresponding to C=C and C=N aromatic ring stretching vibrations.
-
~1000-1200 cm⁻¹: C-Br stretching vibration.
Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine
Caption: Proposed workflow for the synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine.
Representative Synthetic Protocol
This protocol is a representative example based on common organic synthesis techniques for related molecules and should be optimized for specific laboratory conditions.
Part 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)
-
Rationale: The synthesis of the 4-azaindole core often starts from a substituted pyridine precursor. The chosen method here is a variation of the Boekelheide reaction, which involves N-oxidation followed by rearrangement and cyclization.
-
Step 1: N-Oxidation of 2-Amino-3-picoline
-
Dissolve 2-amino-3-picoline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA, ~1.1 eq) or hydrogen peroxide in acetic acid, portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and neutralize with a base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.
-
-
Step 2: Rearrangement and Cyclization
-
Treat the crude N-oxide from the previous step with acetic anhydride (excess, ~5-10 eq).
-
Heat the mixture at reflux for 2-4 hours. The acetic anhydride facilitates a rearrangement to form an acetoxy intermediate.
-
Cool the reaction and carefully evaporate the excess acetic anhydride under reduced pressure.
-
Dissolve the residue in a protic solvent like methanol and add a base (e.g., potassium carbonate or sodium methoxide) to effect hydrolysis and intramolecular cyclization.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).
-
Neutralize the mixture, extract the product with an organic solvent, and purify by column chromatography on silica gel to afford pure 1H-pyrrolo[3,2-b]pyridine.
-
Part 2: Bromination of 1H-pyrrolo[3,2-b]pyridine
-
Rationale: Electrophilic aromatic substitution on the 4-azaindole scaffold is complex due to the competing reactivity of the two rings. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic. To achieve bromination at the C7 position on the pyridine ring, conditions must be carefully chosen. Direct bromination with reagents like N-Bromosuccinimide (NBS) can sometimes yield a mixture of isomers, with the 3-bromo and other poly-brominated species being common side products. Achieving high regioselectivity for the 7-position is challenging and may require protecting groups or more specialized reagents not detailed in general literature. The following is a general procedure for electrophilic bromination.
-
Step 3: Electrophilic Bromination
-
Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a non-polar solvent like carbon tetrachloride.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise. The choice of solvent can influence the regioselectivity.
-
Stir the reaction at 0 °C to room temperature for 1-6 hours, carefully monitoring the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product will likely be a mixture of isomers. Purify carefully using column chromatography on silica gel, potentially requiring multiple columns or HPLC to isolate the desired 7-bromo-1H-pyrrolo[3,2-b]pyridine isomer.
-
Chemical Reactivity and Key Reactions
The reactivity of 7-bromo-1H-pyrrolo[3,2-b]pyridine is dominated by the utility of the C-Br bond as a handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to its role as a building block, allowing for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. For a substrate like 7-bromo-4-azaindole, this reaction enables the synthesis of 7-aryl-4-azaindole derivatives, which are common motifs in kinase inhibitors.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are essential. For electron-rich, heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to traditional ligands like triphenylphosphine. They promote the oxidative addition step and prevent catalyst decomposition. Pre-formed catalysts like XPhos Pd G2 or G3 offer convenience and high reactivity.
-
Base: A base is required to activate the boronic acid/ester for transmetalation. Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact yield and should be screened.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic-soluble halide and the often water-soluble boronic acid and inorganic base.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Representative Suzuki Coupling
-
Materials:
-
7-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add 7-bromo-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 7-aryl-1H-pyrrolo[3,2-b]pyridine derivative.
-
Applications in Drug Discovery and Materials Science
The 4-azaindole scaffold is a cornerstone of modern kinase inhibitor design.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for developing potent and selective inhibitors. 7-bromo-1H-pyrrolo[3,2-b]pyridine is a crucial intermediate that allows for the exploration of the solvent-exposed region of the ATP-binding pocket through the introduction of diverse substituents via cross-coupling reactions.
-
Kinase Inhibitors: Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors for a wide range of kinases. For example, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as potent inhibitors of Acetyl-CoA carboxylase (ACC1), a target in oncology.[4] The parent scaffold and its isomers are found in approved drugs like Vemurafenib (a 7-azaindole) which targets BRAF kinase, and Pexidartinib (a 7-azaindole) which targets CSF1R.[5] The 1H-pyrrolo[3,2-c]pyridine core (5-azaindole) has been used to develop inhibitors of FMS kinase.[6] This demonstrates the broad applicability of the azaindole family in targeting this important class of enzymes.
-
Central Nervous System (CNS) Agents: The structural properties of azaindoles also make them suitable candidates for CNS-acting drugs. For instance, derivatives of 4-azaindole have been explored as selective inhibitors of the Nav1.2 sodium channel for the potential treatment of epilepsy.[7][8]
-
Materials Science: While the primary application is in medicinal chemistry, the rigid, aromatic, and electronically tunable nature of the 4-azaindole scaffold suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or organic semiconductors, although this area is less explored than its pharmaceutical applications.
Safety and Handling
While a specific safety data sheet for 7-bromo-1H-pyrrolo[3,2-b]pyridine is not universally available, it should be handled with the care appropriate for a halogenated heterocyclic compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
7-bromo-1H-pyrrolo[3,2-b]pyridine is a high-value synthetic intermediate whose importance is derived from the privileged nature of the 4-azaindole scaffold. While detailed experimental data for this specific isomer is sparse in the public domain, its chemical behavior and utility can be confidently inferred from the extensive research on related azaindole derivatives. Its true power lies in the strategic placement of the bromine atom, which unlocks a vast chemical space for exploration through robust and reliable cross-coupling chemistry. For researchers in drug discovery, particularly those focused on kinase inhibition, 7-bromo-1H-pyrrolo[3,2-b]pyridine represents a critical tool for generating novel, potent, and selective therapeutic candidates.
References
- An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole. Benchchem. [URL: https://www.benchchem.com/product/b1198/technical-guide]
- 7-BroMo-1h-pyrrolo[3,2-b]pyridine | 1190318-63-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12185567.htm]
- Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Azaindoles_in_Medicinal_Chemistry.pdf]
- 4-Bromo-7-azaindole synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Application Notes and Protocols: Developing 4-Azaindole Derivatives as Nav1.2 Inhibitors. Benchchem. [URL: https://www.benchchem.
- Azaindole Therapeutic Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589602/]
- Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. ResearchGate. [URL: https://www.researchgate.net/publication/380275841_Discovery_of_Novel_4-Azaindole_Derivatives_as_Selective_Nav12_Inhibitor_with_Potent_Antiepileptic_Activity_and_Low_Neurotoxicity]
- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31005527/]
- 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. Benchchem. [URL: https://www.benchchem.com/product/b1479]
- 7-bromo-1H-pyrrolo(3,2-c)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-1H-pyrrolo_3_2-c_pyridine]
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Europe PMC. [URL: https://europepmc.org/article/med/29956611]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
